Landiolol hydrochloride

描述

盐酸兰地洛尔是一种超短效、选择性β1-肾上腺素能受体阻滞剂。它主要用于快速控制室速,适用于室上性心动过速的情况。 该化合物以其高β1选择性、快速起效和短消除半衰期而闻名,使其成为各种临床环境中控制心率的理想药物 .

准备方法

盐酸兰地洛尔的制备涉及多种合成路线和反应条件。一种方法利用廉价易得的原料,并采用相转移催化法缩短反应时间。 该方法因其简单、高产率和环境友好性而适合工业化大规模生产 . 另一种方法涉及一系列反应,使用碳酸氢钠、氯化铵和盐酸来制备盐酸兰地洛尔 .

化学反应分析

盐酸兰地洛尔会发生各种化学反应,包括水解和酯化反应。 它在肝脏中被羧酸酯酶和血浆中假性胆碱酯酶快速水解成无活性形式 . 这些反应中常用的试剂包括碳酸氢钠和盐酸 . 这些反应形成的主要产物是无活性代谢物,这些代谢物会迅速从体内排出 .

科学研究应用

盐酸兰地洛尔在科学研究中有着广泛的应用,尤其是在医药学和药理学领域。 它被用于管理心律失常和围手术期心动过速,尤其是心房颤动,适用于心脏和非心脏手术 . 此外,它对败血症和儿科患者有潜在的治疗作用 . 盐酸兰地洛尔也用于重症监护室治疗心房颤动、心房扑动和非代偿性窦性心动过速 .

作用机制

盐酸兰地洛尔通过竞争性阻断β1-肾上腺素能受体发挥作用,导致心率、心肌收缩力和传导速度降低 . 它对β1受体具有高度选择性,β1受体主要位于心脏中。 这种选择性使其能够抑制肾上腺素和去甲肾上腺素等儿茶酚胺对心脏的正性变时效应 . 该药物被快速水解成无活性形式,导致消除半衰期约为4分钟 .

相似化合物的比较

盐酸兰地洛尔常与其他短效和选择性β受体阻滞剂(如艾司洛尔)进行比较。 这两种化合物均用于快速控制室速,但盐酸兰地洛尔具有更高的β1选择性和更短的消除半衰期 . 这使得盐酸兰地洛尔能够更有效地降低心率,并减少副作用。 其他类似化合物包括普萘洛尔和美托洛尔,但它们的半衰期更长,对β1受体的选择性更低 .

生物活性

Landiolol hydrochloride is a novel ultra-short-acting selective beta-1 adrenergic receptor antagonist. It has garnered attention for its rapid onset and offset of action, making it particularly useful in clinical settings requiring quick heart rate control, such as in the management of tachyarrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that contribute to its clinical effectiveness:

- Absorption and Distribution : Following intravenous administration, landiolol reaches steady-state concentrations approximately 15 minutes after infusion initiation. Its volume of distribution is about 0.4 L/kg, with less than 10% protein binding .

- Elimination : The elimination half-life of landiolol is notably short, ranging from 2.3 to 4.5 minutes . This rapid clearance facilitates quick adjustments in dosing based on patient response.

- Metabolism : Landiolol is primarily metabolized by plasma enzymes (pseudocholinesterases and carboxylesterases) into the active metabolite M1, which has significantly lower pharmacological activity (less than 1/40th) compared to the parent compound .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.4 L/kg |

| Protein Binding | <10% |

| Elimination Half-Life | 2.3 - 4.5 minutes |

| Steady-State Time | ~15 minutes |

| Metabolite M1 Activity | <1/40th of landiolol |

Pharmacodynamics

Landiolol functions primarily as a selective beta-1 blocker, inhibiting the positive chronotropic effects of catecholamines such as epinephrine and norepinephrine on the heart. Its primary effects include:

- Heart Rate Reduction : Clinical studies have shown that landiolol effectively reduces heart rate in patients with various forms of tachyarrhythmia. For instance, in patients with paroxysmal atrial fibrillation, heart rates decreased from an average of 111 bpm to approximately 90 bpm following administration .

- Blood Pressure Effects : Unlike many beta-blockers, landiolol has minimal impact on peripheral blood pressure, making it suitable for patients who may be hemodynamically unstable .

Case Study: Efficacy in Supraventricular Tachycardia

A study involving 38 patients post-surgery demonstrated that continuous infusion of landiolol at a low dose (5 µg/kg/min) resulted in a return to sinus rhythm in 89% of cases with postoperative supraventricular arrhythmias. Heart rates dropped significantly from an average of 137 bpm to 93 bpm within two hours post-administration .

Clinical Applications

This compound is primarily indicated for:

- Management of Tachyarrhythmias : Its rapid action makes it ideal for controlling acute episodes of supraventricular tachycardia and other arrhythmias during surgical procedures or in critical care settings.

- Perioperative Use : It is particularly effective in managing intraoperative tachycardia and preventing postoperative atrial fibrillation following cardiac surgery .

Table 2: Clinical Efficacy Summary

| Condition | Efficacy Rate |

|---|---|

| Paroxysmal Atrial Fibrillation | Sinus rhythm restoration in ~60% of cases |

| Postoperative Arrhythmias | Return to sinus rhythm in 89% |

Safety Profile

The safety profile of this compound has been extensively evaluated. Commonly reported adverse effects are minimal due to its short duration of action:

属性

CAS 编号 |

144481-98-1 |

|---|---|

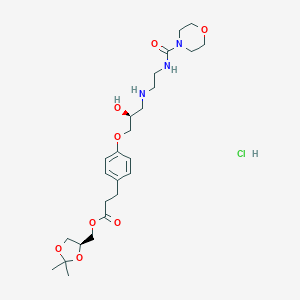

分子式 |

C25H41Cl2N3O8 |

分子量 |

582.5 g/mol |

IUPAC 名称 |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1 |

InChI 键 |

NUWRTXXADFFSMZ-ULXOMSGMSA-N |

SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

手性 SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |

规范 SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |

外观 |

White to Off-White Solid |

熔点 |

124-126°C |

Key on ui other cas no. |

144481-98-1 |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Landiolol Hydrochloride; 4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester Hydrochloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。